molecular formula C13H19NO3 B13508127 Ethyl 3-amino-3-(3-ethoxyphenyl)propanoate

Ethyl 3-amino-3-(3-ethoxyphenyl)propanoate

Cat. No.: B13508127
M. Wt: 237.29 g/mol
InChI Key: SLOULWJJBJWFEQ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(3-ethoxyphenyl)propanoate is an organic compound with the molecular formula C13H19NO3 It is a derivative of propanoic acid and features an amino group and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-(3-ethoxyphenyl)propanoate typically involves the reaction of ethyl acrylate with 3-ethoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as trifluoromethanesulfonic acid and an anhydrous solvent like ethanol. The mixture is heated to a temperature range of 120-160°C for 16-20 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization and other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(3-ethoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Ethyl 3-amino-3-(3-ethoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(3-ethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ethoxyphenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate
  • Ethyl 3-amino-3-(3-methylphenyl)propanoate
  • Ethyl 3-amino-3-(4-isopropylphenyl)propanoate

Uniqueness

Ethyl 3-amino-3-(3-ethoxyphenyl)propanoate is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

ethyl 3-amino-3-(3-ethoxyphenyl)propanoate

InChI

InChI=1S/C13H19NO3/c1-3-16-11-7-5-6-10(8-11)12(14)9-13(15)17-4-2/h5-8,12H,3-4,9,14H2,1-2H3

InChI Key

SLOULWJJBJWFEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(CC(=O)OCC)N

Origin of Product

United States

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